N-(3-methoxyphenyl)oxan-4-amine
Description
N-(3-Methoxyphenyl)oxan-4-amine is an organic compound featuring an oxan-4-amine (tetrahydropyran-4-amine) backbone linked to a 3-methoxyphenyl group. The methoxy (-OCH₃) group at the phenyl ring’s 3-position likely influences electronic effects (electron-donating via resonance) and solubility, distinguishing it from halogenated analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)13-10-5-7-15-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |
InChI Key |
BZTXGLMCGACTAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)oxan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(3-methoxyphenyl)oxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)oxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The oxan-4-amine structure facilitates the formation of hydrogen bonds and other non-covalent interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Oxan-4-amine Derivatives
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility (e.g., N-(4-methoxyphenyl)oxan-4-amine’s improved solubility vs. halogenated analogs) . Fluorine and chlorine atoms increase electronegativity, promoting stronger receptor interactions (e.g., enzyme inhibition in ).
- Positional Effects : 3-Substitution (e.g., 3-OCH₃, 3-F) may target different biological pathways compared to 2- or 4-substituted analogs. For example, 4-methoxy derivatives show distinct binding profiles , while 3-chloro-4-methyl analogs exhibit kinase inhibition .
Biological Activity
N-(3-methoxyphenyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxan-4-amine structure with a methoxy group at the meta position of the phenyl ring. The molecular formula is CHNO, with a molecular weight of 207.27 g/mol. The presence of the methoxy group enhances its binding affinity to specific molecular targets, which is crucial for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Initial studies suggest that it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. The compound's mechanism may involve:
- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, which could modulate biochemical pathways.
- Receptor Binding : Interaction with neurotransmitter receptors may lead to significant biological effects.
Biological Activities
This compound has shown promise in several areas:
Comparative Analysis
To better understand this compound's position within its class of compounds, a comparison table is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)oxan-4-amine | Methoxy group at the para position | Different chemical properties due to positional isomerism |
| N-(3,4-dimethoxyphenyl)oxan-4-amine | Additional methoxy group | Altered reactivity and interaction profiles |
| 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine | Fluorinated methoxyphenyl group | Enhanced lipophilicity affecting biological activity |
| 2-Amino-3-fluorobenzofuran | Contains a furan ring | Potentially different pharmacological properties |
This table illustrates how variations in substituents significantly influence the chemical behavior and biological activity of similar compounds, highlighting the uniqueness of this compound within its class .
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .
- Cytotoxicity Assays : In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines, with some exhibiting over 80% reduction in cell viability at specific concentrations . While direct assays on this compound are necessary, these findings indicate a promising direction for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
